2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride

Catalog No.
S13660815
CAS No.
M.F
C8H7BrClFO2S
M. Wt
301.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chlori...

Product Name

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanesulfonyl chloride

Molecular Formula

C8H7BrClFO2S

Molecular Weight

301.56 g/mol

InChI

InChI=1S/C8H7BrClFO2S/c9-7-1-2-8(11)6(5-7)3-4-14(10,12)13/h1-2,5H,3-4H2

InChI Key

QUSFWGKJPQXHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCS(=O)(=O)Cl)F

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a sulfonyl chloride functional group attached to an ethane chain, which is further connected to a phenyl ring substituted with bromine and fluorine. This compound has a molecular formula of C9H8BrClF1O2SC_9H_8BrClF_1O_2S and a molecular weight of approximately 303.58 g/mol. The unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. Common types of reactions include:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamides or other derivatives.
  • Formation of Sulfonyl Fluorides: This compound can also be converted into sulfonyl fluoride derivatives through fluorination processes.
  • Oxidation and Reduction: Under specific conditions, it may participate in oxidation or reduction reactions, although these are less common.

The synthesis of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride can be achieved through several methods:

  • Direct Sulfonation: Starting from 5-bromo-2-fluorobenzene, the corresponding sulfonic acid can be converted to the sulfonyl chloride using thionyl chloride or oxalyl chloride.
  • Electrophilic Aromatic Substitution: The bromine and fluorine substitutions can be introduced via electrophilic aromatic substitution reactions on appropriate precursors.
  • Fluorosulfonylation: This method involves treating an ethane derivative with sulfuryl fluoride under controlled conditions to introduce the sulfonyl group.

The unique properties of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride make it suitable for various applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds and potential drugs.
  • Chemical Biology: Its ability to form covalent bonds with target proteins makes it valuable for studying enzyme mechanisms and developing irreversible inhibitors.
  • Organic Synthesis: It is used in the preparation of complex organic molecules due to its reactivity towards nucleophiles.

Interaction studies involving 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride focus on its reactivity with biological macromolecules. These studies are essential for understanding how this compound can be utilized in creating more complex molecules and for assessing its potential medicinal applications or toxicological profiles.

Similar Compounds

Several compounds share structural similarities with 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-(4-Bromo-2-fluorophenyl)ethane-1-sulfonyl chlorideC9H8BrClF1O2SC_9H_8BrClF_1O_2SSimilar halogen substitution but different positioning on the phenolic ring.
2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chlorideC9H8BrClF1O2SC_9H_8BrClF_1O_2SContains different bromo and fluoro positions, affecting reactivity and properties.
3-Bromo-5-fluorobenzene-1-sulfonyl chlorideC7H6BrClF1O2SC_7H_6BrClF_1O_2SLacks the ethane linkage but shares similar functional groups.

The uniqueness of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride lies in its specific combination of bromine and fluorine substitutions along with the sulfonyl chloride group, which enhances its reactivity and potential biological activity compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

299.90227 g/mol

Monoisotopic Mass

299.90227 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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